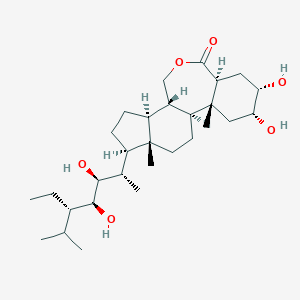
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a crucial reagent in biomedicine . It is primarily used in enzymatic assays as a substrate for detecting and quantifying enzymes involved in lysosomal storage diseases . This compound enables the identification and analysis of various diseases related to glycosylation and enzyme deficiencies, providing valuable insights into therapeutic interventions and drug development .
Molecular Structure Analysis
The molecular formula of this compound is C24H26O12 . Its IUPAC name is [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 221-223° C . Its boiling point is predicted to be 607.8° C at 760 mmHg . The predicted density is 1.4 g/cm3 .Wissenschaftliche Forschungsanwendungen
Mannosidase Substrate
This compound is a protected mannosidase substrate . Mannosidases are a type of glycoside hydrolase involved in the degradation, processing, and recognition of mannose residues in glycoproteins and other mannose-containing molecules in cells. This compound can be used to study the activity of these enzymes .
Enzymatic Assays
It is primarily used in enzymatic assays . These assays are tests that measure the activity of enzymes, proteins that catalyze chemical reactions in cells. By serving as a substrate for certain enzymes, this compound can help researchers detect and quantify these enzymes’ activity .
Lysosomal Storage Diseases
This compound serves as a substrate for detecting and quantifying enzymes involved in lysosomal storage diseases . These are a group of rare metabolic disorders that result from defects in lysosomal function. This compound can help researchers study these diseases and develop potential treatments .
Glycosylation-Related Diseases
It enables the identification and analysis of various diseases related to glycosylation . Glycosylation is a critical function of the smooth endoplasmic reticulum and the Golgi apparatus where a carbohydrate is attached to a protein or lipid. Abnormalities in glycosylation can lead to various diseases .
Enzyme Deficiencies
This compound is used in the study of enzyme deficiencies . Certain genetic disorders can result in the deficiency of specific enzymes, leading to a variety of health problems. This compound can help researchers identify these deficiencies and understand their effects .
Therapeutic Interventions and Drug Development
Finally, this compound provides valuable insights into therapeutic interventions and drug development . By studying how this compound interacts with various enzymes and biological processes, researchers can develop new drugs and therapies to treat a variety of diseases .
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is the enzyme mannosidase . Mannosidases are a group of enzymes that catalyze the cleavage of mannose residues from glycoproteins and glycolipids. They play a crucial role in the degradation and recycling of glycoproteins in the cells .
Mode of Action
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside serves as a substrate for mannosidase . When this compound is introduced into a system containing mannosidase, the enzyme cleaves the mannose residues, resulting in a change that can be detected and quantified .
Biochemical Pathways
The action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside primarily affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various molecules within the cell. When mannosidase activity is measured using this compound, it provides insights into the functioning of this pathway .
Result of Action
The cleavage of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside by mannosidase results in the release of mannose residues and a change that can be detected and quantified . This allows for the measurement of mannosidase activity and can provide insights into the functioning of the lysosomal degradation pathway .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-AZKGINQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














